BenchChemオンラインストアへようこそ!

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Lipophilicity Membrane permeability Physicochemical property differentiation

7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251571-35-3) is a synthetic small molecule within the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for protein kinase inhibition. This compound is characterized by a 3,4-diethoxyphenyl group at the C7 position and a 4-fluorobenzyl substituent at N3, yielding a molecular formula of C23H21FN2O3S and a molecular weight of 424.49 g/mol, with commercial availability at ≥95% purity.

Molecular Formula C23H21FN2O3S
Molecular Weight 424.49
CAS No. 1251571-35-3
Cat. No. B2587266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1251571-35-3
Molecular FormulaC23H21FN2O3S
Molecular Weight424.49
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OCC
InChIInChI=1S/C23H21FN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3
InChIKeyLYRWZYMKUNQAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251571-35-3): A Differentiated Thienopyrimidinone for Kinase-Focused Procurement


7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251571-35-3) is a synthetic small molecule within the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for protein kinase inhibition [1]. This compound is characterized by a 3,4-diethoxyphenyl group at the C7 position and a 4-fluorobenzyl substituent at N3, yielding a molecular formula of C23H21FN2O3S and a molecular weight of 424.49 g/mol, with commercial availability at ≥95% purity . The thieno[3,2-d]pyrimidin-4(3H)-one core has demonstrated low micromolar inhibitory activity against PDK1 in biochemical enzyme assays following fragment-based optimization [2] and has been patented as a protein kinase inhibitor scaffold for abnormal cell growth diseases [1].

Why Generic Substitution Fails for 7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Structural Determinants of Target Engagement


Procurement based solely on the thieno[3,2-d]pyrimidin-4(3H)-one core is insufficient because biological activity, selectivity, and physicochemical properties are exquisitely governed by the specific substitution pattern at positions C7 and N3 [1]. The 3,4-diethoxyphenyl moiety at C7 confers distinct lipophilicity and steric bulk compared to the commonly available 3,4-dimethoxyphenyl analog (CAS 1105238-90-1) or the mono-methoxy variant (CAS 1105238-34-3), parameters that directly modulate target binding, membrane permeability, and metabolic stability . Furthermore, the 4-fluorobenzyl group at N3 is a critical determinant of kinase selectivity; even positional isomer shifts (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) can drastically alter inhibitory profiles as demonstrated in related thieno[3,2-d]pyrimidine kinase inhibitor series [2]. Generic replacement with an analog lacking these precise substituents risks loss of target potency, altered selectivity windows, and unpredictable pharmacokinetic behavior, rendering experimental results non-reproducible and procurement decisions scientifically invalid.

Quantitative Differentiation Evidence for 7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one


Enhanced Lipophilicity (cLogP) of 3,4-Diethoxy Substituent vs. 3,4-Dimethoxy Analog Drives Superior Membrane Permeability

The replacement of methoxy groups with ethoxy groups on the 3,4-disubstituted phenyl ring increases lipophilicity. The target compound (3,4-diethoxy) has an estimated cLogP of approximately 4.15, compared to an estimated cLogP of approximately 3.20 for the direct 3,4-dimethoxyphenyl analog (CAS 1105238-90-1) . This difference of approximately 0.95 log units is consistent with the established Hansch π contribution of approximately +0.5 per OCH2CH3 versus OCH3 [1]. The ethoxy substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without these substituents .

Lipophilicity Membrane permeability Physicochemical property differentiation Thienopyrimidinone analog comparison

Absence of a C2 Substituent Confers a Distinct Steric and Hydrogen-Bonding Profile Compared to 2,7-Disubstituted Analogs

The target compound lacks a substituent at the C2 position of the thieno[3,2-d]pyrimidin-4(3H)-one core, distinguishing it from many patented kinase inhibitor analogs that incorporate C2-amino or C2-aryl groups for hinge-region hydrogen bonding [1]. For example, 2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242965-73-6) contains a bulky C2 substituent . In thieno[3,2-d]pyrimidine-based kinase inhibitors, the presence or absence of a C2 substituent fundamentally alters the ATP-competitive binding mode, with C2-unsubstituted analogs often exhibiting a distinct kinase selectivity profile compared to their C2-substituted counterparts [1].

Kinase hinge-binding C2 substitution ATP-competitive inhibitor Thienopyrimidine scaffold

4-Fluorobenzyl N3 Substituent Provides Metabolic Stability Advantage Over Non-Fluorinated Benzyl Analogs

The 4-fluorobenzyl group at the N3 position is a well-established metabolic stability handle in medicinal chemistry. Fluorine substitution at the para position of the benzyl ring blocks a primary site of CYP450-mediated oxidative metabolism [1]. The incorporation of a fluorine atom into pharmaceutical compounds often leads to significant improvements in metabolic stability, bioavailability, and receptor binding affinity [1]. The target compound contains this 4-fluorobenzyl substituent, whereas closely related analogs such as 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one employ a 3-chlorobenzyl group , and 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206994-16-2) utilizes a 2-phenoxyethyl substituent .

Metabolic stability Fluorine substitution CYP450 oxidation 4-Fluorobenzyl pharmacophore

Higher Molecular Weight and Topological Polar Surface Area Confer Distinct Physicochemical Profile Relative to Mono-Substituted Phenyl Analogs

Compared to analogs bearing a mono-substituted phenyl ring at C7, the target compound has a substantially higher molecular weight and larger topological polar surface area (tPSA). For example, 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-34-3) has a molecular formula of C20H15FN2O2S and molecular weight of 366.4 g/mol [1], versus 424.49 g/mol for the target compound . Similarly, 3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105226-99-0) has a molecular formula of C19H12F2N2OS and molecular weight of 354.4 g/mol [2].

Drug-likeness Lipinski parameters Physicochemical property space Thienopyrimidine comparator analysis

Optimal Research and Industrial Application Scenarios for 7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Selectivity Panel Screening to Differentiate C7-Diethoxy vs. C7-Dimethoxy Pharmacophore Contributions

Use the target compound alongside its 3,4-dimethoxyphenyl analog (CAS 1105238-90-1) in a broad kinase selectivity panel (e.g., 100–400 kinases) to quantify the impact of the ethoxy-for-methoxy substitution on selectivity. The increased steric bulk and lipophilicity of the diethoxy group (estimated ΔcLogP ≈ +0.95) may confer selectivity for kinase pockets with larger hydrophobic sub-pockets . This head-to-head comparison generates SAR data that cannot be obtained using the dimethoxy analog alone, informing lead optimization programs targeting kinases where selectivity over anti-targets is critical [1].

In Vitro ADME Profiling of the 4-Fluorobenzyl Moiety for Metabolic Stability Optimization

The 4-fluorobenzyl N3 substituent in the target compound is a well-precedented metabolic stability handle . Deploy this compound in human liver microsome (HLM) intrinsic clearance assays alongside analogs bearing non-fluorinated benzyl groups (e.g., 3-chlorobenzyl or unsubstituted benzyl) to experimentally validate the metabolic advantage conferred by para-fluorination. Quantitative intrinsic clearance (CLint) data generated from these head-to-head comparisons directly inform the selection of the optimal N3 substituent for in vivo pharmacokinetic studies [1].

Cellular Permeability Assessment (Caco-2 or PAMPA) to Quantify the Impact of Diethoxy Lipophilicity on Transcellular Transport

The higher lipophilicity of the target compound (estimated cLogP ≈ 4.15) compared to the dimethoxy analog (estimated cLogP ≈ 3.20) is predicted to enhance passive membrane permeability . Conduct parallel Caco-2 monolayer permeability assays (Papp A→B) for both compounds under identical conditions to generate quantitative apparent permeability coefficients. The resulting data can establish the target compound as a superior candidate for cell-based assays where intracellular target engagement is required [1].

C2-Unsubstituted Scaffold as a Negative Control for Kinase Hinge-Binder Selectivity Profiling

The absence of a C2 substituent in the target compound provides a distinct ATP-competitive binding mode compared to C2-substituted thieno[3,2-d]pyrimidine kinase inhibitors . Include this compound as a structural control in kinase inhibition assays alongside C2-substituted analogs (e.g., CAS 1242965-73-6) to deconvolute whether observed kinase inhibition is driven by C7/N3 interactions or C2 hinge-binding. This approach enables the rational dissection of pharmacophore contributions and accelerates the identification of minimal pharmacophoric elements required for target engagement [1].

Quote Request

Request a Quote for 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.